molecular formula C12H16O6S B1679740 Protiofate CAS No. 58416-00-5

Protiofate

Cat. No.: B1679740
CAS No.: 58416-00-5
M. Wt: 288.32 g/mol
InChI Key: GUFHWUFYAOUKTI-UHFFFAOYSA-N
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Description

Contextualization of Thiophene (B33073) Derivatives in Biomedical Research

Thiophene derivatives represent a significant class of heterocyclic organic compounds that have garnered considerable attention in biomedical research. The thiophene ring, a five-membered ring containing a sulfur atom, serves as a versatile scaffold for the development of molecules with diverse biological activities. ontosight.aiplos.org This structural motif is prevalent in numerous biologically active compounds and approved pharmaceuticals. researchgate.netimpactfactor.org The interest in thiophene derivatives stems from their favorable physicochemical properties, ease of functionalization through various synthetic routes, and their ability to engage in key interactions with biological targets, including through sulfur-based hydrogen bonding. researchgate.netimpactfactor.orgtechscience.com

Research into thiophene derivatives has explored a wide spectrum of potential applications, encompassing areas such as antimicrobial, anti-inflammatory, antioxidant, anti-cancer, anti-psychotic, anti-anxiety, and kinase inhibition. ontosight.aiplos.orgresearchgate.netimpactfactor.orgtechscience.com The structural diversity achievable with the thiophene core allows for the fine-tuning of properties and the exploration of interactions with a variety of biological pathways and targets. researchgate.netnih.gov This makes thiophene derivatives valuable subjects in the academic pursuit of novel therapeutic agents and probes for biological systems.

Academic Significance of Protiofate within Contemporary Chemical Synthesis and Pharmacological Inquiry

This compound, known chemically as 2,5-thiophenedicarboxylic acid, 3,4-dihydroxy-, dipropyl ester, is a specific thiophene derivative that holds academic significance within chemical synthesis and pharmacological inquiry. ontosight.ai Its chemical structure features a central thiophene ring substituted with two hydroxyl groups and two propyl ester moieties derived from carboxylic acid groups at positions 2 and 5. ontosight.ai This specific arrangement of functional groups contributes to its unique chemical properties.

This compound is recognized in various chemical and pharmaceutical databases, including ChemBL and DrugBank, indicating its presence in the landscape of compounds investigated for potential biological relevance. ontosight.aidrugcentral.orgfda.govdrugbank.comdrugbank.com Its listing in these databases underscores its availability and relevance for academic investigation into its synthesis and potential pharmacological activities. The compound's structure suggests potential for exploration in areas where other thiophene derivatives have shown activity, such as antimicrobial, anti-inflammatory, and antioxidant research. ontosight.ai While specific detailed pharmacological data on this compound itself may be limited in publicly available aggregated sources, its classification and structural features position it as a compound of interest for further academic exploration in understanding the structure-activity relationships within the thiophene class and potentially uncovering novel biological effects. ontosight.ai Its appearance in research contexts, such as in silico analyses related to quorum sensing, further highlights its inclusion in contemporary chemical biology studies, even if initial findings in a specific assay may not indicate high activity. plos.org The synthesis of such complex thiophene derivatives is an active area of organic chemistry research, contributing to the broader field of drug discovery by providing novel structures for biological evaluation. nih.gov

Chemical and Identification Data for this compound

PropertyValueSource
Chemical Name2,5-thiophenedicarboxylic acid, 3,4-dihydroxy-, dipropyl ester ontosight.ai
Molecular FormulaC₁₂H₁₆O₆S drugcentral.orgfda.govgenome.jpwikipedia.org
Molecular Weight288.31 g/mol drugcentral.orgfda.govgenome.jp
PubChem CID68780 fda.govgenome.jp
CAS Number58416-00-5 fda.govgenome.jpwikipedia.org
UNIIFIP88CI9Y3 ontosight.aifda.govgenome.jp
ChemBL IDCHEMBL2105391 ontosight.aidrugcentral.org
KEGG DRUG IDD07216 drugcentral.orggenome.jp
ATC CodeG01AX13 drugcentral.orgfda.govgenome.jp
pKa1 (calculated)5.67 (acidic) drugcentral.org
pKa2 (calculated)9.23 (acidic) drugcentral.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58416-00-5

Molecular Formula

C12H16O6S

Molecular Weight

288.32 g/mol

IUPAC Name

dipropyl 3,4-dihydroxythiophene-2,5-dicarboxylate

InChI

InChI=1S/C12H16O6S/c1-3-5-17-11(15)9-7(13)8(14)10(19-9)12(16)18-6-4-2/h13-14H,3-6H2,1-2H3

InChI Key

GUFHWUFYAOUKTI-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C(=C(S1)C(=O)OCCC)O)O

Canonical SMILES

CCCOC(=O)C1=C(C(=C(S1)C(=O)OCCC)O)O

Appearance

Solid powder

Other CAS No.

58416-00-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Protiofate

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Protiofate

Established Synthetic Routes for Protiofate Production

The primary and most established method for the synthesis of this compound and its dialkyl analogs is the Claisen condensation reaction. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is a cornerstone in carbon-carbon bond formation and is particularly well-suited for the creation of the β-keto ester functionality, which, in this case, leads to the dihydroxythiophene ring system.

The synthesis of a close analog, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, provides a clear blueprint for the production of this compound. This process involves the reaction of diethyl thiodiglycolate with diethyl oxalate (B1200264) in the presence of a strong base, such as sodium methoxide (B1231860) or sodium ethoxide. amazonaws.com The base facilitates the formation of an enolate from diethyl thiodiglycolate, which then acts as a nucleophile, attacking the carbonyl carbon of diethyl oxalate. Following cyclization and subsequent acidification, the desired 3,4-dihydroxythiophene-2,5-dicarboxylate core is formed.

For the synthesis of this compound specifically, the starting materials would logically be dipropyl thiodiglycolate and dipropyl oxalate, utilizing a suitable alkoxide base like sodium propoxide in propanol (B110389) to avoid transesterification. The reaction can be summarized as follows:

Reactant 1Reactant 2BaseProduct
Dipropyl thiodiglycolateDipropyl oxalateSodium propoxideThis compound (Dipropyl 3,4-dihydroxythiophene-2,5-dicarboxylate)

The reaction conditions, including temperature and reactant molar ratios, are critical for optimizing the yield. For the diethyl analog, the reaction is often initiated at a low temperature (around 0°C) during the addition of the base and then brought to reflux to drive the condensation to completion. amazonaws.com The product can also be isolated as a more stable disodium (B8443419) salt prior to acidification. amazonaws.comnih.gov

Novel Approaches in this compound Synthesis

While the Claisen condensation remains the standard, research into novel synthetic methodologies for thiophene (B33073) derivatives is an ongoing field. One area of innovation involves the use of alternative catalysts and reaction media to improve efficiency, yield, and environmental friendliness. For instance, the use of phase-transfer catalysts like polyethylene (B3416737) glycol (PEG-400) has been reported to efficiently catalyze reactions involving the alkali metal salts of 3,4-dihydroxythiophene-2,5-dicarboxylic esters. amazonaws.com Microwave-assisted synthesis has also been demonstrated to accelerate the formation of the diethyl analog, reducing reaction times significantly compared to conventional heating. chemicalbook.com

Further advancements could involve exploring different coupling strategies or novel cyclization reactions to construct the thiophene ring. However, specific literature detailing entirely new synthetic pathways for the direct synthesis of this compound is not yet prominent.

Design and Synthesis of this compound Analogs and Derivatives

The core structure of this compound, with its dihydroxythiophene dicarboxylate framework, offers multiple points for chemical modification to create a library of analogs and derivatives. These modifications can be aimed at fine-tuning the molecule's physicochemical properties.

Strategies for Structural Diversification and Chemical Optimization

A primary strategy for structural diversification involves the alkylation of the hydroxyl groups at the 3 and 4 positions of the thiophene ring. This can be achieved by reacting the disodium salt of the dialkyl 3,4-dihydroxythiophene-2,5-dicarboxylate with various alkylating agents. amazonaws.com This process allows for the introduction of a wide range of alkyl or arylalkyl groups, leading to the formation of 3,4-dialkoxythiophene derivatives. amazonaws.com

Another avenue for diversification is to modify the ester groups at the 2 and 5 positions. This could be achieved either by starting with different dialkyl thiodiglycolates and oxalates in the initial Claisen condensation or through transesterification of a pre-existing dialkyl ester like the diethyl or dipropyl version. researchgate.net

Furthermore, the thiophene ring itself can be a target for modification, although this is often more synthetically challenging. The synthesis of derivatives with different substitution patterns on the thiophene ring would likely require starting from different precursors altogether. The goal of such structural diversification is often to explore structure-activity relationships, for example, in the development of new materials or biologically active compounds. nih.govnih.gov

Development of Prodrugs Based on the this compound Scaffold

The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a parent drug. While there is no specific information in the reviewed literature detailing the development of prodrugs based on the this compound scaffold, general principles of prodrug design can be applied.

Given the presence of two hydroxyl groups and two ester functionalities, several prodrug strategies could be envisioned. The hydroxyl groups could be masked with labile protecting groups that are cleaved in vivo to release the active dihydroxy compound. These promoieties could include esters, carbonates, or phosphates. Similarly, the ester groups could be modified to create amide or other functionalities that might alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The design of such prodrugs would be guided by the intended therapeutic application and the specific biological barriers that need to be overcome.

In Vitro Pharmacological Characterization of Protiofate

Cellular and Subcellular Efficacy Studies

Cellular and subcellular efficacy studies examine the effects of a compound on cellular functions and within specific compartments of the cell. These studies can reveal how a compound impacts cellular processes and where it exerts its effects within the complex cellular environment.

Investigation of Antimycotic Activity in Preclinical Models

Protiofate has demonstrated antimycotic activity. Preclinical models, often involving in vitro studies with fungal organisms, are used to investigate the effectiveness of compounds against fungal infections. Research has evaluated the antimycotic activity of thiophene (B33073) derivatives, the class of compounds to which this compound belongs, in in vitro settings. Studies involving Candida albicans, a common cause of yeast infections, are frequently used in preclinical assessments of antimycotic agents.

Exploration of Anti-inflammatory Properties in Cellular Systems

Assessment of Antioxidant Capacity in Biological Assays

Antioxidants are molecules that help protect cells from damage caused by reactive oxygen species. Assessing antioxidant capacity in biological assays involves evaluating a compound's ability to neutralize free radicals or reduce oxidative stress in biological samples or cellular systems. Various in vitro chemical assays, such as DPPH, FRAP, and TEAC assays, are commonly used to measure antioxidant capacity. Biological assays using cellular membrane systems can also be employed to assess the ability of compounds to prevent oxidative damage. While the search results discuss antioxidant capacity assays in general, specific data on this compound's performance in these assays were not detailed.

Enzymatic Interaction and Target Engagement Profiling

Understanding how a compound interacts with enzymes and its target engagement is crucial for elucidating its mechanism of action. Enzymatic interaction studies investigate whether a compound activates, inhibits, or otherwise modulates the activity of specific enzymes. Target engagement profiling aims to confirm that a compound binds to its intended biological target within a physiological context. Techniques like the Cellular Thermal Shift Assay (CETSA) are used for target engagement studies in live cells. While this compound is noted to have antimycotic activity, potentially involving enzyme targets in fungi, specific details about its enzymatic interactions or target engagement profiling were not extensively provided in the search results.

Receptor Binding and Ligand Affinity Studies

Receptor binding and ligand affinity studies are fundamental in pharmacology to determine how strongly and specifically a compound binds to a biological receptor. These studies help characterize the interaction between a ligand (the compound) and its target receptor, providing insights into its potential efficacy and selectivity. Techniques such as radioligand binding assays and surface plasmon resonance (SPR) are used to measure binding affinity, often expressed as a dissociation constant (KD). A lower KD value indicates higher binding affinity. While the search results generally discuss receptor binding and ligand affinity studies, specific experimental data or detailed findings regarding this compound's interaction with particular receptors were not found.

Data Tables

Due to the limited specific quantitative data for this compound within the search results for each subsection, interactive data tables cannot be generated as requested. The search results provided general information about the types of in vitro studies conducted but lacked specific numerical data (e.g., MIC values for antimycotic activity, IC50 values for anti-inflammatory or antioxidant activity, or KD values for receptor binding) directly attributable to this compound in the context of the specified outline.

Molecular Mechanism of Action Elucidation for Protiofate

Identification and Validation of Molecular Targets

Research into the molecular targets of Protiofate has explored its potential to interfere with bacterial quorum sensing (QS) systems. Quorum sensing is a crucial communication mechanism used by bacteria to coordinate gene expression and behavior based on population density, influencing factors such as virulence and biofilm formation. nih.gov In silico studies, utilizing molecular docking techniques, have investigated the interaction of this compound with key proteins involved in these bacterial signaling pathways.

Specifically, studies have focused on proteins like LasI and QscR, which are central to the LuxI/LuxR quorum sensing system found in Gram-negative bacteria such as Pseudomonas aeruginosa. nih.govplos.org Molecular docking simulations suggest that this compound may interact with the active sites of these proteins. nih.govplos.org The commonality in binding residues observed across interactions with potential modulators suggests a specific mode of binding and a shared target interaction mechanism. nih.govplos.org While these findings are primarily based on computational models, they propose specific protein targets within bacterial quorum sensing pathways as potential sites of action for this compound. Further experimental validation is required to confirm these interactions and their biological significance.

Modulation of Intracellular Signaling Pathways

The potential interaction of this compound with bacterial quorum sensing proteins implies a modulation of the intracellular signaling pathways regulated by these proteins. In Gram-negative bacteria, LasI and QscR are involved in the production and detection of acyl-homoserine lactones (AHLs), which act as signaling molecules. nih.gov By potentially binding to and interfering with the function of LasI and QscR, this compound could disrupt the cascade of events triggered by AHLs within the bacterial cell.

Disruption of these signaling pathways can impair bacterial communication, leading to a reduction in coordinated behaviors such as the production of virulence factors and the formation of biofilms. nih.gov While the precise downstream intracellular signaling events modulated by this compound binding to these targets require further detailed investigation, the in silico evidence suggests an interference with the core machinery of AHL-mediated signal transduction in susceptible bacteria. nih.govplos.org

Biochemical Pathway Perturbation and Cellular Response Mechanisms

Perturbation of bacterial quorum sensing pathways by compounds like this compound can lead to significant changes in bacterial biochemical processes and cellular responses. Quorum sensing controls the expression of numerous genes involved in various functions, including metabolism, motility, and the production of exoproducts essential for infection. nih.gov

Interfering with LasI and QscR activity through potential binding could biochemically perturb the synthesis or recognition of AHLs, thereby altering the expression profiles of QS-regulated genes. nih.govplos.org This perturbation can result in a modified cellular response, such as reduced production of virulence factors, diminished capacity for biofilm formation, and potentially altered growth or survival rates under certain conditions. nih.gov The observed antimycotic activity of this compound, particularly in the context of yeast infections which can involve polymicrobial communities including bacteria, might be partially explained by its ability to disrupt bacterial components of such infections through QS modulation. wikipedia.org The specific cellular responses elicited by this compound-mediated QS inhibition would be dependent on the bacterial species and the specific QS system involved.

Compound Information

Compound NamePubChem CID
This compound68780

Molecular Information for this compound

PropertyValue
Molecular FormulaC₁₂H₁₆O₆S
Molecular Weight288.31 g/mol wikipedia.org
IUPAC NameDipropyl 3,4-dihydroxy-2,5-thiophenedicarboxylate wikipedia.org
CAS Number58416-00-5 wikipedia.org

Structure Activity Relationship Sar Investigations of Protiofate and Its Analogs

Computational Approaches in Protiofate SAR Studies

Computational chemistry offers powerful tools to predict and analyze the interaction of small molecules like this compound with biological targets. These in silico methods are instrumental in rational drug design, enabling the prediction of activity and the elucidation of interaction mechanisms at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the biological activity of compounds with their physicochemical properties through statistical models. researchgate.net For thiophene (B33073) derivatives, the class of compounds to which this compound belongs, 2D-QSAR models have been developed to understand and predict their antimicrobial activity. nih.gov

In a study on N-(aryl)-2-thiophene-2-ylacetamide derivatives with antitubercular activity, a QSAR model was established to correlate molecular descriptors with the partition coefficient (log P), a key factor in drug absorption and distribution. asianpubs.org The resulting statistically significant relationship was:

-log P = 0.689 (± 0.111) RsHa - 0.533 (± 0.231) Rsƒ - 2.3983 asianpubs.org

This equation indicates that the presence of hydrogen acceptor groups on the phenyl ring has a favorable effect on the partition coefficient, while the field effects of substituents are detrimental. asianpubs.org Such models are valuable for predicting the properties of new, unsynthesized thiophene derivatives and guiding the design of analogs with improved pharmacokinetic profiles.

DescriptorCoefficientInterpretation
RsHa 0.689Favorable effect of hydrogen acceptor groups on the phenyl ring on the partition coefficient.
Rsƒ -0.533Detrimental effect of substituent field effects on the partition coefficient.

This interactive table summarizes the influence of molecular descriptors on the partition coefficient of N-(aryl)-2-thiophene-2-ylacetamide derivatives as determined by a QSAR model.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. mdpi.com This method is instrumental in understanding the binding modes of thiophene derivatives to their biological targets. For instance, molecular docking studies on novel thieno[2,3-b]thiophenes have been conducted to elucidate their interactions with microbial enzymes like dihydrofolate reductase from Candida albicans. mdpi.com These simulations reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. mdpi.com

In a study of thiophene carbohydrazide analogs targeting the human folate receptor alpha (FRα), docking analysis was used as an initial screening method to identify potential anticancer agents. bepls.com The designed compounds exhibited binding affinities ranging from -8.2 kcal/mol to -11 kcal/mol, with some showing stronger binding than the standard drug methotrexate. bepls.com Such studies are crucial for identifying promising lead compounds for further development. bepls.com

Molecular dynamics simulations can further refine the understanding of these interactions by simulating the movement of atoms in the protein-ligand complex over time, providing insights into the stability and dynamics of the bound state.

Empirical SAR Studies on this compound Derivatives

Empirical SAR studies involve the synthesis of a series of related compounds and the evaluation of their biological activity. These studies provide direct evidence of how structural modifications influence the desired biological effect.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net For thiophene-based compounds with antimicrobial activity, the thiophene ring itself is often a core pharmacophoric element. nih.govnih.gov In the design of potent antimicrobial agents, a combined pyrazole and thiophene pharmacophore has been explored. nih.govnih.gov

The identification of these key elements is often aided by computational approaches like Petra/osiris/molinspiration (POM) analysis, which helps in identifying the pharmacophoric sites that affect pharmacological activity. researchgate.net For instance, in a study of thieno[2,3-b]thiophene derivatives, POM analyses highlighted the crucial role of substituents on the bioactivity, indicating that more substitution does not necessarily guarantee higher activity. mdpi.com

The nature and position of substituents on the thiophene ring and its associated moieties have a profound impact on the biological activity of this compound analogs. The synthesis and evaluation of various derivatives allow for a systematic exploration of these effects.

Studies on substituted acyl thioureas and acyl thiosemicarbazides have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antitumor, and antiviral effects, highlighting the versatility of the thiophene scaffold. uran.ua The synthesis of analogs with different fatty acid chains, for example, has been shown to modulate the cytotoxic activity of natural products. nih.gov

In a series of tryprostatin A analogs, the presence of a 6-methoxy substituent on the indole moiety was found to be essential for the dual inhibition of topoisomerase II and tubulin polymerization. nih.gov Similarly, for A-type proanthocyanidin analogs with antimicrobial properties, the number and position of hydroxyl groups on the aromatic rings were critical for their activity. mdpi.com

The following table summarizes the observed impact of different substituents on the biological activity of various thiophene and related heterocyclic derivatives:

Compound SeriesSubstituent ModificationImpact on Biological Activity
Thieno[2,3-b]thiophenes Varied substitutionsMore substitution does not always lead to higher activity. mdpi.com
Tryprostatin A Analogs 6-methoxy group on indoleEssential for dual topoisomerase II and tubulin polymerization inhibition. nih.gov
A-type Proanthocyanidin Analogs Number and position of hydroxyl groupsCritical for antimicrobial activity. mdpi.com
(Thio)Urea Benzothiazole Derivatives Various substituentsCan improve physicochemical and biological properties. mdpi.com

This interactive table illustrates how different substituent modifications affect the biological activity of several classes of heterocyclic compounds, providing insights that could be applicable to the design of novel this compound analogs.

Metabolic Pathways and Biotransformation Research of Protiofate

In Vitro Metabolic Stability Assessment

In vitro metabolic stability studies are fundamental in predicting how a compound will be processed by the body. These assessments typically involve incubating the compound with biological matrices containing metabolic enzymes, such as liver microsomes or hepatocytes. The rate at which the parent compound is depleted over time provides an indication of its metabolic lability. While specific detailed data on the in vitro metabolic stability of Protiofate is not extensively available in the provided search results, general ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling includes an assessment of metabolism plos.orgnih.gov. ADMET profiling is a standard step in filtering candidate compounds for drug development based on specific threshold criteria plos.orgnih.gov. Compounds are evaluated for their ADME properties, and those that meet the necessary criteria are selected for further analysis plos.orgnih.gov. Factors influencing oral bioavailability, which is linked to metabolism, include physicochemical attributes like molecular weight, log P, hydrogen bond donors/acceptors, rotatable bonds, and polar surface area googleapis.comgoogle.com. Stability with respect to the chemical stability of the active substance, which involves degradation to other products, is a key consideration in assessing compositions googleapis.com.

Identification and Characterization of this compound Metabolites

The identification and characterization of metabolites are critical steps in understanding a compound's biotransformation. This typically involves analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify the structural formulas of metabolites formed after incubation with metabolic systems. Although the search results mention this compound in the context of ADMET analysis and lists of chemical compounds, specific details regarding the identified and characterized metabolites of this compound are not provided plos.orgnih.govgoogleapis.comlabshare.cnjustia.comwikipedia.org.

Enzymatic Biotransformation Pathways of this compound

Enzymatic biotransformation pathways involve the specific enzymes responsible for catalyzing the metabolic reactions of a compound. These pathways are broadly categorized into Phase I and Phase II reactions. While the specific enzymatic pathways for this compound are not detailed in the provided text, the general concepts of enzymatic transformations are relevant cenmed.comwikipedia.orggoogleapis.comgoogle.com. Enzymes such as lipases and phospholipases are examples of enzymes involved in metabolic processes cenmed.com.

Advanced Analytical Methodologies for Protiofate Research

Chromatographic Techniques for Protiofate and Metabolite Analysis

Chromatographic techniques are widely used for separating and analyzing this compound and its related compounds, including potential metabolites, from complex mixtures. These methods leverage differential interactions between the analytes and a stationary phase, allowing for their separation based on properties such as polarity, size, or volatility.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or semi-volatile compounds like this compound. HPLC separates components of a mixture by pumping a pressurized liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The interaction strength of each component with the stationary phase determines its retention time, allowing for separation and subsequent detection. HPLC is frequently coupled with various detectors, such as UV-Vis or diode array detectors (DAD), for compound detection and quantification. A method for the determination of biogenic amines in ripened cheeses, for example, utilized HPLC with a diode array detector after pre-column derivatization, demonstrating the application of HPLC-DAD in complex matrices nih.gov. HPLC has also been used to determine the amount of released active agent in sustained-release formulations justia.com. In proteomics, HPLC techniques, including nano-HPLC and multidimensional HPLC, are employed for the separation of complex mixtures of proteins or peptides prior to detection nih.gov.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is valuable for analyzing more volatile metabolites or impurities that may be associated with this compound research. GC separates compounds based on their boiling points and their interaction with the stationary phase within a heated column. A gas chromatographic method with a pulsed flame photometric detector (P-FPD) has been developed for the analysis of organophosphate pesticides and their metabolites in fruits and vegetables, highlighting the use of GC for metabolite analysis in complex samples nih.gov. GC-MS has also been used to identify constituents in essential oils researchgate.net.

Hyphenated Chromatographic Systems (e.g., LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are prominent examples. LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is a highly sensitive technique that couples the separation of LC with the mass analysis of MS, allowing for the detection and identification of target analytes, even in trace quantities within complex samples measurlabs.comwikipedia.org. This approach is valuable for analyzing this compound and its potential metabolites, providing both separation and structural information. LC-MS is widely used in bioanalysis, including pharmacokinetic studies, due to its sensitivity and specificity wikipedia.org. It is also appropriate for metabolomics, offering good coverage of a wide range of chemicals wikipedia.org. GC-MS combines the separation of GC with mass spectrometry, enabling the identification of volatile and semi-volatile compounds based on their fragmentation patterns researchgate.net. These hyphenated systems are essential tools for comprehensive analysis in this compound research, allowing for the separation of complex mixtures and the detailed characterization of individual components.

Spectroscopic Characterization in this compound Research

Spectroscopic methods provide information about the structure, functional groups, and properties of this compound and its related substances by measuring their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are commonly used for structural elucidation. google.comgoogleapis.com NMR spectroscopy is routinely applied in chemical research to confirm the identity and purity of synthesized compounds and to determine the structures of unknown substances, including potential metabolites of this compound.

Infrared and UV-Vis Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques in chemical analysis used for identifying functional groups and quantifying compounds based on their interaction with electromagnetic radiation technologynetworks.comlibretexts.orgspectroscopyeurope.comwikipedia.orgmsu.eduyoutube.com.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, typically between 100 and 900 nm wikipedia.orgazooptics.com. This technique is valuable for identifying and quantifying compounds that absorb light in this range, often due to the presence of chromophores, which are specific functional groups or conjugated systems within the molecule wikipedia.orgmsu.eduazooptics.com. The amount of light absorbed is directly proportional to the concentration of the absorbing compound, as described by the Beer-Lambert Law, making UV-Vis spectroscopy useful for quantitative determination libretexts.orgwikipedia.orgazooptics.com. It finds wide application in drug identification and quantitative analysis technologynetworks.comwikipedia.org.

IR spectroscopy, on the other hand, probes the vibrational modes of a molecule by measuring the absorption of infrared radiation spectroscopyeurope.comyoutube.com. Different functional groups within a molecule vibrate at characteristic frequencies, resulting in a unique IR spectrum that can serve as a molecular fingerprint for identification spectroscopyeurope.comyoutube.com. This technique is primarily used for the identification of functional groups present in a molecule youtube.com.

While IR and UV-Vis spectroscopy are broadly applicable techniques in the characterization and quantification of chemical compounds, including pharmaceuticals, specific details regarding the direct application of these methods for the analysis of this compound were not found in the consulted literature.

Advanced Bioanalytical Methods for this compound and Metabolites in Biological Matrices

Bioanalysis plays a critical role in drug development by providing quantitative determination of drugs and their metabolites in biological fluids bioivt.comyoutube.comyoutube.comnih.gov. This is essential for understanding the pharmacokinetic (PK) and toxicokinetic profiles of a compound youtube.comyoutube.comnih.gov. Advanced bioanalytical methods aim to achieve high sensitivity, selectivity, and throughput for accurate measurements in complex biological systems bioivt.comnih.gov.

The process of bioanalysis typically involves sample preparation, followed by analysis using sensitive analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique in bioanalysis due to its high sensitivity, specificity, and throughput, making it suitable for the quantitative analysis of drugs and metabolites in complex biological samples bioivt.comnih.govnih.gov. Other techniques like immunoassays are also utilized, often in conjunction with LC-MS based methods youtube.com.

Specific advanced bioanalytical methods developed and applied for the analysis of this compound or its potential metabolites in biological matrices were not detailed in the available search results. However, the principles and techniques described for general bioanalysis would be relevant to the study of this compound.

Sample Preparation Techniques for Complex Biological Systems

Sample preparation is a crucial initial step in bioanalysis, particularly when dealing with complex biological matrices such as plasma, urine, blood, or tissues youtube.comnih.govgerstelus.comnih.govenvirotech-online.comnih.govorientjchem.org. Biological matrices contain numerous endogenous components, including proteins, lipids, and salts, which can interfere with analytical measurements, leading to matrix effects such as ion suppression in mass spectrometry envirotech-online.comorientjchem.org. Effective sample preparation aims to isolate and concentrate the analyte(s) of interest while removing interfering substances to ensure accurate and reproducible quantification nih.govenvirotech-online.comorientjchem.org.

Common sample preparation techniques employed in bioanalysis include:

Protein Precipitation (PP): This is a fast and simple technique that involves adding an organic solvent or acid to a biological sample to precipitate proteins, which are then removed by centrifugation youtube.comnih.gov. While effective at removing proteins, some residual impurities may remain youtube.com.

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent youtube.comnih.govorientjchem.org. LLE is effective for extracting non-polar analytes but may require optimization of solvent choice and conditions youtube.comorientjchem.org.

Solid-Phase Extraction (SPE): This method uses a solid phase material to selectively bind the analyte(s) while interfering substances are washed away youtube.comnih.govenvirotech-online.com. SPE can provide cleaner extracts compared to protein precipitation youtube.com. Various types of SPE sorbents are available, including reversed-phase, normal-phase, and immunoaffinity materials, allowing for selective isolation based on the analyte's properties youtube.comenvirotech-online.com.

The selection of an appropriate sample preparation method depends on the properties of the analyte and the nature of the biological matrix youtube.com. While these techniques are standard in bioanalytical workflows, specific protocols for the sample preparation of this compound from biological matrices were not found in the provided information.

Quantitative Analysis in Preclinical Biological Samples

Quantitative analysis in preclinical biological samples is a fundamental aspect of drug development, particularly for assessing the pharmacokinetics and toxicokinetics of a drug candidate in animal models youtube.comnih.govgoogleapis.comdndi.org. Accurate and sensitive analytical methods are essential for determining drug and metabolite concentrations in these samples over time nih.govnih.gov.

LC-MS/MS is frequently the method of choice for quantitative analysis in preclinical samples due to its ability to selectively detect and quantify target compounds at low concentrations in complex matrices nih.govdndi.org. Method validation is crucial to ensure the reliability of the quantitative data obtained from preclinical studies, covering parameters such as selectivity, sensitivity, accuracy, precision, and stability nih.gov.

Preclinical pharmacokinetic studies often involve the collection of various biological samples, such as blood, plasma, urine, and tissues, from animal subjects envirotech-online.comdndi.orgnih.gov. The quantitative data obtained from the analysis of these samples are used to determine key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion youtube.com.

While the importance of quantitative analysis in preclinical biological samples for drug development is well-established, specific research findings or data tables detailing the quantitative analysis of this compound in preclinical biological samples were not available in the provided search results. Studies involving quantitative analysis in preclinical settings, such as those using UPLC-MS/MS for novel investigational drugs, highlight the general approaches and challenges in this field dndi.org.

Preclinical Research Applications and Models for Protiofate Studies

Development of In Vitro Disease Models for Protiofate Efficacy Testing

The preclinical evaluation of this compound's efficacy heavily relies on the use of established in vitro models that mimic disease states, particularly those of a microbial nature. These models are crucial for determining the compound's spectrum of activity and potency against various pathogens.

A primary method for assessing the antifungal efficacy of this compound involves determining its Minimum Inhibitory Concentration (MIC) against a panel of relevant fungal species. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Such studies provide foundational data on the compound's intrinsic antifungal activity. For instance, the efficacy of this compound has been evaluated against several Microsporum species, which are common dermatophytes responsible for skin infections. nih.gov

The following table summarizes the in vitro antifungal activity of this compound against various fungal strains:

MicroorganismNumber of Strains TestedMIC Range (ppm)
Fungi (unspecified)80.78 - 50

Beyond basic MIC determination, more complex in vitro models are being developed to better simulate the host environment. These can include co-culture systems with human cells to assess the compound's activity in a more biologically relevant context and to get preliminary insights into potential host cell interactions. For bacterial infections, models that evaluate a compound's ability to inhibit quorum sensing are becoming increasingly important. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate virulence factor production and biofilm formation. nih.gov While specific studies on this compound's effect on quorum sensing are not yet widely published, the methodologies for such assessments are well-established. These assays often utilize reporter strains of bacteria, such as Chromobacterium violaceum, which produces a purple pigment in response to quorum sensing signals. nih.gov A reduction in pigment production in the presence of a test compound would indicate potential quorum sensing inhibition.

Translational Research Frameworks for Lead Compound Development

Translational research for a compound like this compound involves bridging the gap between basic laboratory findings and potential clinical applications. A key component of this framework is the early assessment of a compound's drug-like properties through computational or in silico methods. These predictive models help to identify candidates with a higher probability of success in later stages of drug development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies could be employed to understand its interaction with specific microbial protein targets. nih.gov This approach can provide insights into the mechanism of action and guide the chemical modification of the lead compound to improve its binding affinity and, consequently, its efficacy. For example, in silico analyses can predict the binding energies of a compound to the active site of a bacterial enzyme, indicating its potential to inhibit the enzyme's function. mdpi.com

The data generated from these in silico and in vitro studies are then used to build a comprehensive profile of the lead compound. This profile informs the decision-making process for advancing the compound into more complex preclinical models, such as animal models of infection. The goal of this translational framework is to de-risk the drug development process by identifying and addressing potential liabilities of the lead compound at an early stage.

Integration of Novel Analytical and Pharmacological Techniques in Preclinical Assessment

The preclinical assessment of this compound benefits from the integration of a range of advanced analytical and pharmacological techniques. These methods provide a deeper understanding of the compound's activity and its potential for therapeutic application.

In addition to traditional microbiological assays, modern analytical techniques are employed to characterize the compound and its interactions with biological systems. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity of the compound and to study its metabolism in in vitro systems, such as liver microsomes.

Pharmacological techniques in the preclinical assessment of antimicrobial agents are also evolving. For instance, assays that measure the effect of a compound on biofilm formation are critical, as biofilms are a major contributor to antibiotic resistance and chronic infections. frontiersin.org These assays can quantify the ability of a compound to prevent the formation of biofilms or to disrupt existing ones.

Furthermore, the potential for a compound to act as a quorum sensing inhibitor is a novel pharmacological approach to combatting bacterial infections without directly killing the bacteria, which may reduce the selective pressure for the development of resistance. frontiersin.org The screening for quorum sensing inhibitors can involve various bioassays, including those that measure the inhibition of virulence factor production, such as proteases and elastases, in pathogenic bacteria like Pseudomonas aeruginosa. mdpi.com

The integration of these diverse techniques provides a multi-faceted view of a compound's preclinical profile, enabling a more informed and strategic approach to its development as a potential therapeutic agent.

Future Directions and Emerging Research Avenues for Protiofate

Exploration of Novel Thiophene-Based Pharmacophores and Derivatives

The thiophene (B33073) core is a versatile scaffold in medicinal chemistry, contributing to the biological activity of numerous compounds ontosight.aimdpi.com. Research into novel thiophene-based pharmacophores and derivatives of Protiofate could leverage this established potential. Future studies may focus on synthesizing analogs of this compound with modifications to the ester groups or substitutions on the thiophene ring to explore their impact on biological activity, potency, and selectivity. The known activities of other thiophene derivatives, such as those exhibiting anticancer nih.gov or anti-inflammatory effects mdpi.com, provide a basis for rational design in the search for novel therapeutic agents based on the this compound structure. The exploration of deuterated thiophene derivatives also highlights ongoing chemical research into modifying the thiophene scaffold researchgate.net.

Integration of Advanced Computational and Experimental Approaches in this compound Drug Discovery

The drug discovery process increasingly relies on the integration of advanced computational and experimental approaches mdpi.comcivis.eufrontiersin.org. For this compound, this could involve using in silico methods such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies to predict potential biological targets and design novel derivatives with improved properties nih.govbeilstein-journals.orgnih.govunito.itunivie.ac.at. Computational tools can aid in rapidly screening large libraries of compounds and predicting potential binders nih.gov.

Experimental approaches, including high-throughput screening (HTS), in vitro assays, and potentially in vivo models (in line with ethical guidelines and regulatory requirements for preclinical testing), would then be crucial for validating the predictions from computational studies and evaluating the biological activity of this compound and its derivatives mdpi.comfrontiersin.orgnih.gov. The combination of these approaches allows for a more efficient and targeted exploration of the chemical space around this compound, potentially accelerating the identification of promising candidates for further development mdpi.comnih.gov. This compound has been included in in silico analyses, such as those investigating potential quorum sensing inhibitors, demonstrating its consideration within computational screening efforts nih.govplos.org.

Potential for Repurposing and Novel Applications of this compound and Its Analogs

Drug repurposing, the investigation of existing drugs or compounds for new therapeutic purposes, offers a potentially faster and more cost-effective path to developing new treatments frontiersin.org. This compound's inclusion in studies exploring potential quorum sensing inhibitors suggests an avenue for repurposing or developing analogs for this specific application nih.govplos.org. Quorum sensing is a bacterial communication system that regulates virulence and biofilm formation, making it a target for combating antimicrobial resistance nih.govplos.org.

Beyond quorum sensing inhibition, the broad range of biological activities observed in other thiophene derivatives (such as antimicrobial, anti-inflammatory, and antioxidant effects) indicates the potential for exploring novel applications for this compound and its analogs in these areas ontosight.aimdpi.com. Further research is needed to systematically investigate these possibilities and identify specific conditions or diseases where this compound or its derivatives could offer therapeutic benefits. The listing of this compound as "Experimental" in databases like DrugBank further underscores its potential for novel applications currently under investigation drugbank.comdrugbank.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.